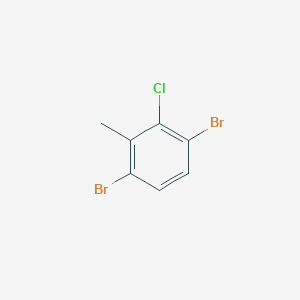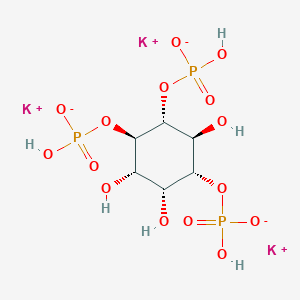
1,4-Dibromo-2-chloro-3-methylbenzene
Übersicht
Beschreibung
1,4-Dibromo-2-chloro-3-methylbenzene, also known as 1,4-dichloro-2-bromo-3-methylbenzene, is a substituted aromatic compound belonging to the group of halogenated hydrocarbons. It is a colorless, crystalline solid with a melting point of 82 °C and a boiling point of 205 °C. This compound is primarily used as an intermediate in the production of dyes, pharmaceuticals, and other organic compounds. It is also used as a solvent for various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Transformations
1,4-Dibromo-2-chloro-3-methylbenzene serves as a precursor in various organic synthesis processes, particularly in reactions that involve the intermediate formation of benzynes. These compounds are valuable for their regioselective bromination and subsequent transformations, which are critical in synthesizing diverse derivatives for further chemical studies and applications (Diemer, Leroux, & Colobert, 2011).
Catalysis and Polymerization
The compound has implications in catalysis, especially in Suzuki–Miyaura coupling reactions. Its derivatives, when used as catalysts, show remarkable efficiency in polybromoarenes' transformations to fully substituted polyarylarenes, demonstrating high turnover numbers and yields. This indicates its potential in facilitating complex organic reactions, enhancing the synthesis of polyarylarenes crucial for various material science and chemical engineering applications (Shaik, Ramkumar, Varghese, & Sankararaman, 2013).
Material Science and Engineering
In material science, the structural and physical properties of this compound derivatives are studied to understand their melting behaviors and crystalline structures. Such studies are essential for designing materials with specific thermal and mechanical properties for use in advanced technological applications (Dziubek & Katrusiak, 2014).
Environmental and Physical Chemistry
The environmental behavior of halogenated benzenes, including derivatives of this compound, is a subject of study in physical chemistry. Understanding the vapor pressures and phase transitions of these compounds aids in assessing their environmental impact, especially in terms of atmospheric presence and potential as greenhouse gases (Oonk, Genderen, Blok, & Linde, 2000).
Wirkmechanismus
The mechanism of action of 1,4-Dibromo-2-chloro-3-methylbenzene in chemical reactions typically involves the aromatic ring acting as a nucleophile, reacting with electrophiles during electrophilic aromatic substitution reactions . The specific mechanism can vary depending on the reaction conditions and the electrophile involved .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,4-dibromo-2-chloro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQQPQNDEZNBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661543 | |
| Record name | 1,4-Dibromo-2-chloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-62-5 | |
| Record name | 1,4-Dibromo-2-chloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)




![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)
![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)







